molecular formula C16H20O5 B12599253 Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate CAS No. 649557-73-3

Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate

Katalognummer: B12599253
CAS-Nummer: 649557-73-3
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: BCRWEGXHUHTDNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of two but-3-en-1-yloxy groups attached to the benzene ring at positions 3 and 5, and a hydroxyl group at position 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with but-3-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.

    Reduction: The ester groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The but-3-en-1-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The but-3-en-1-yloxy groups may also contribute to the compound’s overall reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3,5-dihydroxybenzoate: Lacks the but-3-en-1-yloxy groups, making it less reactive in certain chemical reactions.

    Ethyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-methoxybenzoate: Contains a methoxy group at position 4 instead of a hydroxyl group.

Uniqueness

Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate is unique due to the presence of both but-3-en-1-yloxy groups and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

649557-73-3

Molekularformel

C16H20O5

Molekulargewicht

292.33 g/mol

IUPAC-Name

methyl 3,5-bis(but-3-enoxy)-4-hydroxybenzoate

InChI

InChI=1S/C16H20O5/c1-4-6-8-20-13-10-12(16(18)19-3)11-14(15(13)17)21-9-7-5-2/h4-5,10-11,17H,1-2,6-9H2,3H3

InChI-Schlüssel

BCRWEGXHUHTDNS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C(=C1)OCCC=C)O)OCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.